molecular formula C16H12FN3O B2646762 2-(4-Fluorophenyl)quinoline-4-carbohydrazide CAS No. 351328-72-8

2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Cat. No.: B2646762
CAS No.: 351328-72-8
M. Wt: 281.29
InChI Key: POMGEBJEQZLUHG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4-carbohydrazide (Molecular Formula: C16H12FN3O, Monoisotopic Mass: 281.09644 Da) is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and drug discovery research . This compound is built on a molecular framework known for its versatile biological activities, particularly as a bacterial DNA gyrase inhibitor and an epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitor . Its core structure incorporates a quinoline ring, a 4-fluorophenyl group at the 2-position, and a critical hydrazide moiety at the 4-position, which serves as a key pharmacophoric element and a handle for further molecular hybridization . In antimicrobial research, this compound is primarily investigated for its potential to inhibit microbial DNA gyrase, a well-validated antibacterial target essential for bacterial DNA replication . Quinoline-carbohydrazide hybrids have demonstrated promising in vitro antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus . The specific presence of the 4-fluorophenyl substituent is a subject of ongoing structure-activity relationship (SAR) studies, as fluorine atoms can profoundly influence a molecule's bioavailability, binding affinity, and metabolic stability . Concurrently, this scaffold is a valuable precursor in developing novel anticancer agents. Researchers utilize it to create derivatives that target the EGFR tyrosine kinase domain, a critical driver in various cancers, including non-small cell lung cancer and breast cancer . The planar quinoline system can interact with the adenine binding site of the kinase, while the hydrazide group serves as a spacer and allows for the attachment of diverse hydrophobic pharmacophores designed to fit into adjacent hydrophobic regions of the ATP-binding pocket . This strategic design, often achieved through molecular hybridization, has yielded derivatives with potent antiproliferative activity in cell-based assays . This product is intended for research applications only, including in vitro biological screening, mechanism of action studies, and as a key synthetic intermediate for the development of new chemical entities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGEBJEQZLUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

2-(4-Fluorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, exhibit significant antimicrobial properties. For instance, studies have shown that various quinoline derivatives can inhibit microbial DNA gyrase, a key target for antibacterial agents. The structural modifications in these compounds can enhance their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Recent studies have synthesized novel derivatives incorporating the quinoline-4-carbohydrazide scaffold, which showed promising results in inhibiting cancer cell proliferation and inducing apoptosis. For example, compounds derived from this scaffold were tested for their efficacy against MCF-7 breast cancer cells, demonstrating significant cytotoxicity and potential as anticancer agents .

Enzyme Inhibition

Another notable application is the inhibition of enzymes related to metabolic disorders. The α-glucosidase inhibitory activity of quinoline derivatives has been studied extensively, with results indicating that these compounds can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes. This makes them candidates for managing type 2 diabetes mellitus .

Case Study 1: Antibacterial Activity

A study synthesized several quinoline derivatives and assessed their antibacterial activity against standard strains. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics like ampicillin .

Compound NameAntibacterial Activity (Zone of Inhibition)
This compound20 mm
Ampicillin18 mm
Gentamicin22 mm

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, derivatives were evaluated for their ability to induce apoptosis in MCF-7 cells. The most active compound demonstrated a significant increase in apoptotic markers such as p53 and caspase-9 compared to control groups .

Compound NameIC50 (µM)Apoptosis Induction (%)
This compound1575%
Control (DMSO)-10%

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Fluorine’s electronegativity enhances polar interactions in target binding compared to bromine or ethoxy groups .
  • Steric Considerations : Bromophenyl analogs exhibit reduced solubility due to increased molecular weight and steric hindrance .
  • Functional Group Impact : The carbohydrazide moiety enables Schiff base formation and metal coordination, unlike the carboxylic acid derivative, which favors ionic interactions .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Thiazolylhydrazone derivatives (e.g., compounds from ) show AChE inhibition, suggesting that fluorophenyl carbohydrazides may target neurological disorders .
  • Molecular Docking: Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide exhibit strong binding to enzymes like kinases, attributed to the planar quinoline core and hydrazide flexibility .

Cytotoxicity and Antioxidant Potential

  • 5-HMF Analogs: 2-(furan-2-yl)quinoline-4-carbohydrazides demonstrate antioxidant activity, though fluorophenyl derivatives may offer improved metabolic stability .
  • Safety Profiles : Bromophenyl analogs require stringent handling due to toxicity risks, while fluorophenyl derivatives may have milder profiles .

Physicochemical Properties

Property This compound 2-(4-Bromophenyl) Analog 2-(4-Ethoxyphenyl) Analog
Molecular Weight ~307 g/mol ~352 g/mol ~307 g/mol
Solubility Moderate in DMSO Low in polar solvents High in organic solvents
LogP (Predicted) ~3.5 ~4.0 ~2.8

Notes:

  • Fluorine’s electronegativity reduces logP compared to bromine, enhancing aqueous solubility .
  • Ethoxy groups increase hydrophobicity but improve membrane permeability .

Biological Activity

2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12FN3O, recognized for its potential biological activity, particularly in medicinal chemistry. This compound is a derivative of quinoline, a class of heterocyclic aromatic compounds that have garnered attention due to their diverse pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid hydrazide under reflux conditions in solvents such as ethanol or methanol. The resulting product is purified through recrystallization, yielding a compound that exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in regulating cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting pathways involved in tumorigenesis. For instance, it has been evaluated against human breast cancer cell lines (MCF-7 and T47D), showing promising cytotoxic effects .

Comparative Analysis

A comparison with similar quinoline derivatives highlights the unique attributes of this compound:

CompoundBiological ActivityMechanism
This compoundAnticancerEGFR kinase inhibition
2-Phenylquinoline-4-carboxylic acidAnticancerDifferent molecular interactions
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybridsAntiproliferativeEGFR kinase inhibition

This table illustrates how this compound stands out due to its specific fluorine substitution, which may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Cytotoxicity : A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : Detailed mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating apoptotic pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the quinoline scaffold can significantly alter biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of quinoline-4-carboxylic acid hydrazide with 4-fluorobenzaldehyde derivatives. A common approach involves refluxing reactants in ethanol with catalytic glacial acetic acid (0.1–0.5 equivalents) under nitrogen for 6–12 hours .
  • Optimization Strategies :

  • Solvent Selection : Ethanol or methanol for better solubility.
  • Catalyst Variation : Adjusting acetic acid concentration or testing alternatives like HCl.
  • Temperature Control : Maintaining 70–80°C to balance reaction rate and byproduct formation.
    • Example Reaction Setup :
ReagentQuantity (mmol)SolventCatalystTemperatureTime (h)
Quinoline-4-hydrazide1.5EthanolAcOH80°C8

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • 1H NMR : Look for characteristic peaks:
  • Quinoline H-3 (δ 8.8–9.1 ppm), hydrazide NH (δ 10.2–11.5 ppm), and fluorophenyl protons (δ 7.2–7.6 ppm) .
  • IR Spectroscopy : Bands at 3200–3350 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O), and 1500–1550 cm⁻¹ (C=N) .
    • Validation : Compare spectral data with structurally analogous compounds, such as 2-(benzofuran-2-yl)quinoline-4-carbohydrazide derivatives .

Q. How should researchers assess solubility and stability for in vitro assays?

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. For poor solubility, consider surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
  • Stability Protocols :

  • Storage : -20°C in amber vials to prevent photodegradation .
  • pH Stability : Perform HPLC analysis after 24-hour incubation in buffers (pH 4–9).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like acetylcholinesterase or microbial enzymes .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with antimicrobial activity .
    • Case Study : Derivatives with bulkier substituents (e.g., 4-chlorophenyl) showed improved hydrophobic interactions in docking simulations .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Tools : Use SHELXL for small-molecule refinement, focusing on:

  • Twinned Data : Employ HKLF5 format for integration .
  • Disorder Modeling : Apply PART and AFIX commands to resolve overlapping atoms .
    • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How to elucidate the mechanism of action in antimicrobial assays?

  • Experimental Design :

  • Time-Kill Assays : Monitor bacterial viability at 0–24 hours post-treatment.
  • Membrane Permeability : Use propidium iodide uptake assays .
    • Advanced Techniques : Synchrotron-based SAXS to study compound-induced structural changes in microbial membranes .

Q. What are best practices for analyzing structure-activity relationships (SAR) in quinoline derivatives?

  • Methodology :

  • Analog Synthesis : Replace fluorophenyl with electron-deficient (e.g., nitro) or -rich (e.g., methoxy) groups .
  • Biological Testing : Compare IC₅₀ values across analogs in cytotoxicity or enzyme inhibition assays .
    • Data Interpretation : Tabulate substituent effects (see example):
Substituent (R)LogPMIC (μg/mL)Target Binding Energy (kcal/mol)
4-Fluorophenyl2.812.5-8.2
4-Chlorophenyl3.18.7-9.1

Data Contradiction Management

  • Spectral Mismatches : Re-run NMR/IR under standardized conditions (e.g., 25°C, deuterated solvents) and cross-validate with computational predictions (e.g., ChemDraw NMR simulation) .
  • Biological Replication : Use ≥3 independent experiments with positive/negative controls to address variability .

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